molecular formula C14H8ClF3O3 B566968 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261855-01-9

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B566968
CAS No.: 1261855-01-9
M. Wt: 316.66
InChI Key: YWSSYPOIKAREHE-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O3. It is a derivative of benzoic acid, featuring a chloro group at the second position and a trifluoromethoxyphenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-trifluoromethoxyaniline.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to couple the 3-trifluoromethoxyaniline with 2-chlorobenzoic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key factors include precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Hydroquinones or alcohols.

Scientific Research Applications

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid
  • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)

Uniqueness

2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSSYPOIKAREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691775
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261855-01-9
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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